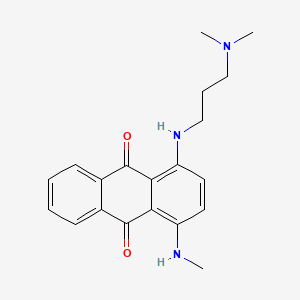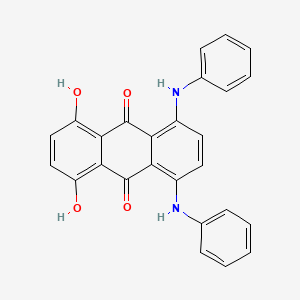![molecular formula C24H16O4 B1616962 3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one CAS No. 5627-39-4](/img/structure/B1616962.png)
3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely recognized for its use as a pH indicator in acid-base titrations, where it transitions from colorless in acidic solutions to pink in basic solutions . This compound belongs to the class of phthalein dyes and has been extensively studied for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthalein can be synthesized through the condensation reaction of phthalic anhydride with phenol in the presence of a sulfuric acid catalyst. The reaction typically involves heating the mixture to around 120-130°C, resulting in the formation of phenolphthalein along with water as a byproduct .
Industrial Production Methods
In industrial settings, phenolphthalein is produced using a similar condensation reaction but on a larger scale. The process involves the continuous feeding of phthalic anhydride and phenol into a reactor, where they are heated and catalyzed by sulfuric acid. The resulting product is then purified through recrystallization and filtration to obtain high-purity phenolphthalein .
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein undergoes several types of chemical reactions, including:
Oxidation: Phenolphthalein can be oxidized to form phenolphthalein quinone.
Reduction: It can be reduced to form leuco-phenolphthalein, a colorless compound.
Substitution: Phenolphthalein can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products Formed
Oxidation: Phenolphthalein quinone.
Reduction: Leuco-phenolphthalein.
Substitution: Nitro-phenolphthalein, halogenated phenolphthalein.
Scientific Research Applications
Phenolphthalein has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in acid-base titrations and as a reagent in various chemical reactions.
Biology: Employed in the Kastle-Meyer test for the detection of blood.
Medicine: Historically used as a laxative, although its use has declined due to safety concerns.
Industry: Utilized in water treatment applications and as a component in certain types of dyes and pigments
Mechanism of Action
Phenolphthalein acts as a pH indicator by undergoing a structural change in response to the pH of the solution. In acidic conditions, it remains colorless due to the non-ionized form. In basic conditions, it loses protons and forms a pink-colored ionized species. This transition occurs around a pH range of 8.3 to 10.0 . The molecular targets involved in this process are the hydroxyl groups on the phenyl rings, which participate in the protonation and deprotonation reactions .
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein: 3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one.
Bromothymol Blue: Another pH indicator with a different pH transition range.
Methyl Red: A pH indicator that transitions from red to yellow over a pH range of 4.4 to 6.2.
Uniqueness
Phenolphthalein is unique due to its distinct color change from colorless to pink over a relatively narrow pH range, making it highly useful for specific titration applications. Its structural stability and ease of synthesis also contribute to its widespread use in various fields .
Properties
CAS No. |
5627-39-4 |
|---|---|
Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4,4-bis(4-hydroxyphenyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one |
InChI |
InChI=1S/C24H16O4/c25-18-11-7-16(8-12-18)24(17-9-13-19(26)14-10-17)21-6-2-4-15-3-1-5-20(22(15)21)23(27)28-24/h1-14,25-26H |
InChI Key |
JCXWFZRDEFLLDH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)OC(C3=CC=C2)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(C3=CC=C2)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Key on ui other cas no. |
5627-39-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)










![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)

